Methyl 2-[(1-pyrrolidinylcarbonyl)amino]benzoate
Description
Properties
IUPAC Name |
methyl 2-(pyrrolidine-1-carbonylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-18-12(16)10-6-2-3-7-11(10)14-13(17)15-8-4-5-9-15/h2-3,6-7H,4-5,8-9H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXOSKPDLADODM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Organic Synthesis
Methyl 2-[(1-pyrrolidinylcarbonyl)amino]benzoate serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex molecules, contributing to advancements in chemical research and development .
Biological Applications
Enzyme Inhibition:
Research indicates that this compound may act as an enzyme inhibitor, potentially binding to active sites of various enzymes and blocking substrate interactions. This property is significant for drug development targeting specific biochemical pathways .
Therapeutic Potential:
Studies have explored its anti-inflammatory and analgesic effects, suggesting potential applications in treating conditions characterized by pain and inflammation .
Pharmaceutical Development
As an intermediate in pharmaceutical synthesis, this compound can be used to create new therapeutic agents. Its unique structure allows for modifications that can enhance biological activity or target specificity .
Case Study 1: Anti-Cancer Activity
A study investigated the anticancer properties of derivatives similar to this compound. The compounds demonstrated cytotoxic effects against various human cancer cell lines, including colon and breast cancer cells. The research highlighted the importance of structural modifications for optimizing therapeutic efficacy .
Case Study 2: Enzyme Inhibition
In another study, this compound was tested for its ability to inhibit specific kinases involved in cancer progression. The results indicated significant inhibitory activity, suggesting its potential as a lead compound for developing kinase inhibitors .
Mechanism of Action
The mechanism by which Methyl 2-[(1-pyrrolidinylcarbonyl)amino]benzoate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Physicochemical and Functional Differences
- Solubility and Basicity: The pyrrolidine group introduces a tertiary amine, which may increase basicity and water solubility under acidic conditions compared to neutral sulfonylureas or hydrophobic phenoxypropanoates.
- Biological Targets: Sulfonylureas and phenoxypropanoates target plant-specific enzymes, whereas pyrrolidine-containing compounds are often explored in medicinal chemistry for interactions with mammalian receptors (e.g., GPCRs or ion channels).
Crystallographic Analysis and Computational Tools
For example, studies on chlorobenzoate derivatives with pyrrolidinium cations emphasize the importance of hydrogen-bonding networks in crystal packing , a feature that could be extrapolated to the target compound.
Biological Activity
Methyl 2-[(1-pyrrolidinylcarbonyl)amino]benzoate is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 708241-16-1
- Molecular Formula : C12H14N2O3
- Molecular Weight : 234.25 g/mol
The compound features a benzoate moiety linked to a pyrrolidinylcarbonyl group, which is hypothesized to contribute to its biological activity.
This compound is believed to exert its effects through various mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, influencing cellular functions.
- Receptor Binding : It could interact with various receptors, modulating signaling pathways that affect cell proliferation and survival.
Antitumor Activity
Research has indicated that derivatives of benzoates can exhibit antitumor properties. This compound has been investigated for its potential to inhibit the growth of cancer cells, particularly those resistant to conventional therapies. A study utilizing high-throughput screening identified compounds with similar structures that inhibited the growth of PhIP-resistant cancer cells, suggesting a potential application for this compound in oncology .
Anti-inflammatory Properties
In vitro studies have suggested that compounds similar to this compound may modulate inflammatory responses. This is particularly relevant in the context of autoimmune diseases where cytokine production plays a critical role. The compound's ability to inhibit cytokine production could position it as a therapeutic agent for conditions such as rheumatoid arthritis and psoriasis .
Case Study 1: Inhibition of Tumor Growth
A recent study focused on the effects of this compound on gastrointestinal tumors showed promising results. The compound was found to significantly reduce tumor size in animal models when administered at specific dosages, highlighting its potential as an anticancer agent.
Case Study 2: Modulation of Immune Responses
Another investigation assessed the compound's impact on immune cell activity. Results indicated that treatment with this compound led to decreased levels of pro-inflammatory cytokines in vitro, suggesting its role as an immunomodulator.
Comparative Analysis with Similar Compounds
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antitumor, Anti-inflammatory | Enzyme inhibition, Receptor modulation |
| Methyl anthranilate | Quorum sensing inhibitor | Inhibition of biofilm formation |
| Other benzoic acid derivatives | Variable (antimicrobial, anticancer) | Diverse mechanisms depending on structure |
The unique structure of this compound may confer distinct biological activities compared to other benzoic acid derivatives.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis at both ester and amide functionalities under controlled conditions:
| Reaction Type | Conditions | Products | Key Features |
|---|---|---|---|
| Ester Hydrolysis | Aqueous HCl (1–3 M), 60–80°C | 2-[(1-Pyrrolidinylcarbonyl)amino]benzoic acid | - Acidic conditions preserve amide stability - Prolonged heating increases conversion rate |
| Amide Hydrolysis | 6 M NaOH, reflux | 2-Aminobenzoic acid + Pyrrolidine | - Requires strong bases and elevated temperatures - Competing ester hydrolysis occurs if pH < 12 |
Kinetic studies show ester hydrolysis proceeds 5–8× faster than amide cleavage under acidic conditions due to the electron-withdrawing effect of the adjacent amide group.
Nucleophilic Acyl Substitutions
The carbonyl groups participate in nucleophilic attacks:
a) Amide Reactivity
-
Reacts with primary amines (e.g., benzylamine) in DMF at 100°C to form substituted ureas via transamidation.
-
Catalyzed by HOBt/DCC, achieving 65–78% yields.
b) Ester Reactivity
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Undergoes transesterification with alcohols (e.g., ethanol) under Ti(OiPr)₄ catalysis:
Yields: 82–90% for aliphatic alcohols; <50% for phenols due to steric hindrance.
Cyclization and Heterocycle Formation
The amino-pyrrolidinyl motif facilitates intramolecular cyclization:
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| POCl₃ | Toluene, 110°C | Pyrrolo[1,2-a]quinazolin-5-one | 58% |
| PhNCO | THF, rt | 1,3-Dihydro-2H-benzo[d]pyrrolo[1,2-b] oxazine-2,4-dione | 41% |
These reactions exploit the amide’s nucleophilicity and the ester’s electrophilicity to form fused bicyclic systems.
Cross-Coupling Reactions
The aromatic ring undergoes palladium-mediated couplings:
Suzuki-Miyaura Reaction
-
With arylboronic acids (e.g., phenylboronic acid):
Achieves 70–85% yields using Pd(PPh₃)₄ in dioxane/water.
Buchwald-Hartwig Amination
-
With morpholine:
Requires Cs₂CO₃ as base and Xantphos ligand for optimal efficiency (55–68% yields).
Stability Under Oxidative Conditions
-
Ozonolysis : Degrades the pyrrolidine ring at −78°C, forming a diketone intermediate.
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mCPBA Oxidation : Epoxidizes double bonds (if present in substituents) without affecting amide/ester groups.
Industrial-Scale Modifications
Patent data reveal its use in synthesizing kinase inhibitors via:
-
Stepwise coupling with pyrimidine derivatives in butanol/NaOH at reflux .
-
Multi-step sequences involving nitro group reductions and subsequent acylations .
This compound’s dual functionality makes it versatile for pharmaceutical intermediates and heterocyclic chemistry. Further research should explore enantioselective reactions and catalytic asymmetric transformations.
Q & A
Q. Q1. What are the key steps for synthesizing Methyl 2-[(1-pyrrolidinylcarbonyl)amino]benzoate, and how can reaction efficiency be monitored?
Methodological Answer: The synthesis likely involves coupling 2-aminobenzoic acid methyl ester with a pyrrolidine carbonyl chloride derivative. A reference procedure for analogous compounds (e.g., 2-pyrrolidinylbenzaldehydes) uses nucleophilic substitution under microwave-assisted conditions in polar aprotic solvents like DMF, with potassium carbonate as a base . Key steps include:
- Reagent stoichiometry : Maintain a 1:1 molar ratio of amine to carbonyl chloride to minimize side reactions.
- Reaction monitoring : Use TLC (e.g., ethyl acetate/hexane, 1:1) to track consumption of starting materials.
- Workup : Extract with ethyl acetate, wash with ammonium chloride to remove unreacted reagents, and dry over MgSO₄ .
- Yield optimization : Microwave heating (150°C, 20 hours) improves reaction rates compared to conventional heating .
Advanced Synthesis: Mechanistic and Side-Reaction Analysis
Q. Q2. How can researchers address low yields due to competing side reactions during the acylation step?
Methodological Answer: Competing reactions (e.g., over-acylation or hydrolysis) can arise from excess carbonyl chloride or moisture. Strategies include:
- Controlled reagent addition : Use dropwise addition of carbonyl chloride at 0°C to mitigate exothermic side reactions.
- Moisture control : Employ anhydrous solvents and a nitrogen atmosphere.
- Alternative coupling agents : Replace acyl chlorides with carbodiimide-based reagents (e.g., DCC/DMAP) for milder conditions.
- In-situ monitoring : Use FT-IR to confirm the disappearance of the amine N-H stretch (~3300 cm⁻¹) and emergence of the amide C=O peak (~1650 cm⁻¹) .
Basic Structural Characterization
Q. Q3. Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- ¹H NMR : Look for the methyl ester singlet (~3.8 ppm), aromatic protons (6.7–8.0 ppm), and pyrrolidine ring protons (1.9–3.3 ppm). Compare splitting patterns to analogous compounds (e.g., δ 3.3–3.3 ppm for pyrrolidine CH₂ groups) .
- IR Spectroscopy : Confirm ester C=O (~1720 cm⁻¹) and amide C=O (~1650 cm⁻¹).
- Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular formula (C₁₃H₁₆N₂O₃: calculated 260.27 g/mol).
Advanced Characterization: Resolving NMR Data Contradictions
Q. Q4. How can rotational isomerism in the amide bond lead to NMR splitting discrepancies, and how are these resolved?
Methodological Answer: The amide bond’s partial double-bond character can restrict rotation, creating distinct rotamers observable as split peaks in NMR. To resolve this:
- Variable-temperature NMR : Heat the sample to 60°C to coalesce rotamer signals into a single peak.
- 2D NMR (COSY, NOESY) : Identify through-space correlations between pyrrolidine and aromatic protons to confirm spatial proximity .
- DFT calculations : Compare experimental chemical shifts with computed values for different rotamers using software like Gaussian or ORCA.
Crystallographic Analysis and Software
Q. Q5. What crystallographic tools are recommended for determining the crystal structure of this compound, and how are twinned datasets handled?
Methodological Answer:
- Data collection : Use single-crystal X-ray diffraction with Mo-Kα radiation.
- Structure solution : SHELXS/SHELXD for phase determination via direct methods .
- Refinement : SHELXL for small-molecule refinement; employ TWIN/BASF commands to model twinning .
- Visualization : Mercury CSD for analyzing packing motifs and hydrogen-bonding networks. The "Materials Module" facilitates comparison with similar structures in the Cambridge Structural Database (CSD) .
Advanced Crystallography: Addressing Discrepancies in Hydrogen-Bonding Networks
Q. Q6. How can researchers resolve contradictions between predicted and observed hydrogen-bonding interactions in the crystal lattice?
Methodological Answer:
- Validation tools : Use CheckCIF (IUCr) to identify outliers in bond distances/angles.
- Electron density maps : Inspect residual density peaks in SHELXL to locate missing H atoms or disordered solvent .
- Energy frameworks : Compare computed (e.g., CE-B3LYP) and experimental interaction energies using Mercury’s "Energy Vectors" feature .
Computational and Retrosynthetic Analysis
Q. Q7. What computational strategies can predict feasible synthetic routes for novel derivatives of this compound?
Methodological Answer:
- Retrosynthesis tools : Use Pistachio or Reaxys to identify plausible precursors (e.g., substituted benzoic acids or pyrrolidine derivatives) .
- Docking studies : AutoDock Vina or Schrödinger Suite can model interactions with biological targets (e.g., enzymes in pesticide pathways) .
- DFT optimization : Gaussian 16 to calculate transition-state energies for proposed reaction steps, ensuring thermodynamic feasibility.
Biological Activity and Structure-Activity Relationships (SAR)
Q. Q8. How can researchers design derivatives to enhance the compound’s bioactivity while maintaining stability?
Methodological Answer:
- SAR strategies : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the benzoate para-position to improve metabolic stability, as seen in fluorinated analogs .
- In vitro assays : Test inhibitory activity against acetylcholinesterase (AChE) or herbicide targets (e.g., acetolactate synthase) using enzyme kinetics .
- Stability studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring to assess hydrolytic resistance of the ester group .
Data Contradiction Analysis
Q. Q9. How should researchers reconcile conflicting crystallographic data obtained from different refinement software?
Methodological Answer:
- Cross-validation : Refine the same dataset in SHELXL and Olex2, comparing R-factors and electron density maps .
- Consensus metrics : Prioritize models with lower Rint and higher completeness (>95%).
- Expert consultation : Submit ambiguous cases to the IUCr Commission on Crystallographic Computing for peer review .
Advanced Applications in Material Science
Q. Q10. What methodologies enable the use of this compound in designing metal-organic frameworks (MOFs)?
Methodological Answer:
- Ligand functionalization : Introduce carboxylate groups via hydrolysis of the methyl ester for coordination with metal nodes (e.g., Zn²⁺).
- Solvothermal synthesis : React the modified ligand with metal salts in DMF/water at 120°C for 72 hours.
- Porosity analysis : Use N₂ adsorption/desorption isotherms (BET method) to quantify surface area and pore size distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
